Product packaging for Ethyl[3-(2-fluoroethoxy)benzyl]amine(Cat. No.:CAS No. 1501891-44-6)

Ethyl[3-(2-fluoroethoxy)benzyl]amine

Cat. No.: B1405976
CAS No.: 1501891-44-6
M. Wt: 197.25 g/mol
InChI Key: QULXOEGTXUPVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl[3-(2-fluoroethoxy)benzyl]amine is a chemical compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol. It belongs to the class of organic compounds known as amines, specifically a secondary amine where an ethyl group and a 3-(2-fluoroethoxy)benzyl group are attached to the nitrogen atom . This structure incorporates a fluorine atom and an ether linkage within its benzyl moiety, making it a valuable scaffold in medicinal chemistry and drug discovery. The amine functional group is a key feature in more than 75% of drug candidates, serving as a critical pharmacophore and a handle for further chemical derivatization . The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. The amine group can undergo reactions such as reductive amination to introduce additional substituents, or be converted into amides, sulfonamides, and ureas . The presence of the fluorine atom is of particular interest, as fluorination is a common strategy in lead optimization to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . While the specific biological profile of this compound is not reported in the searched literature, its core structure is analogous to compounds researched for various pharmacological activities. For instance, amines containing fluoroethoxy groups have been investigated as components of residualizing labels for radioimaging agents, such as in the development of PET tracers for cancer research . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16FNO B1405976 Ethyl[3-(2-fluoroethoxy)benzyl]amine CAS No. 1501891-44-6

Properties

IUPAC Name

N-[[3-(2-fluoroethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13-9-10-4-3-5-11(8-10)14-7-6-12/h3-5,8,13H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXOEGTXUPVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

Ethyl acetoacetate (0.42 mmol), benzyl amine (0.46 mmol), chalcone (0.42 mmol), Ca(OTf)2 (10 mol %), and Bu4NPF6 (10 mol %) are added to a round-bottom flask with a magnetic stir bar. The mixture is stirred at 100 °C for 2 hours. Chloranil (0.42 mmol) is added, and the mixture is stirred at 100 °C for an additional 1.5 hours. Upon completion, the mixture is cooled and purified by silica gel column chromatography using ethyl acetate in hexanes as the eluent.

Reductive Alkylation

2-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)ethan-1-amine is reacted with benzaldehyde in ethanol, with triethylamine as an additive. The mixture is heated to reflux, then cooled, and sodium borohydride is added. The mixture is stirred overnight, the solvent is removed, and water and ethyl acetate are added. The organic phase is washed, dried, and concentrated. The product is purified by flash column chromatography on silica gel.

Synthesis of Florbetapir Aza-Analogues

Arylazo derivative is prepared by adding a diazonium salt to a solution of aminide at 0 °C. Alkylation of the aminide is achieved by microwave irradiation. The benzylated product is dissolved in HBr and stirred at room temperature. The solution is basified, extracted with ethyl acetate, and the residue is purified by flash chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl[3-(2-fluoroethoxy)benzyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Fluorinated Benzyl Derivatives

Ethyl[3-(2-fluoroethoxy)benzyl]amine serves as a precursor in the synthesis of fluorinated benzyl derivatives, which are critical intermediates in the development of pharmaceutical compounds. The process for producing these derivatives has been optimized to yield high purity and efficiency, making it suitable for industrial applications. The compounds produced from this process have shown potential as active pharmaceutical ingredients (APIs) due to their biological activity against various diseases, including cancer and bacterial infections .

1.2 Ligand Development for Receptor Targeting

Research has indicated that derivatives of this compound can be utilized as ligands for various receptors, including serotonin receptors (5-HT2A and 5-HT2C). For instance, a study demonstrated the radiosynthesis of a related compound that effectively labeled binding sites in human brain sections, highlighting its potential use in neuroimaging and understanding neuropsychiatric disorders .

2.1 Antimicrobial Properties

The compound has been studied for its antimicrobial properties, particularly against resistant strains of bacteria. In vitro evaluations have shown that modifications to the benzylamine structure can enhance antibacterial activity, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by multidrug-resistant bacteria .

2.2 Anti-inflammatory Effects

Another significant application lies in its anti-inflammatory potential. Research indicates that compounds similar to this compound can modulate inflammatory responses, potentially leading to new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The mechanism involves the inhibition of pro-inflammatory cytokines, which are key players in inflammation.

Mechanism of Action

The mechanism of action of Ethyl[3-(2-fluoroethoxy)benzyl]amine involves its interaction with specific molecular targets and pathways. The fluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Pharmacological Data

Property This compound MA3 Compound 10 (3-Fluoro-benzyl)-...-amine
Molecular Weight ~225 (estimated) 440.87 319.36 225.28
LogP (Predicted) 2.8–3.2 4.5 1.9 2.1
Solubility (Water) Low Very low Moderate Low
Receptor Affinity Not reported CB2 (Ki < 5 nM) Not reported Not reported
  • Key Observations: this compound’s moderate logP balances lipophilicity and solubility, favoring CNS penetration. Fluorine’s electron-withdrawing effect stabilizes the ethoxy group against metabolic cleavage, enhancing bioavailability compared to non-fluorinated analogs .

Biological Activity

Ethyl[3-(2-fluoroethoxy)benzyl]amine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an ethyl group, a benzyl moiety, and a fluoroethoxy substituent. The presence of the fluoroethoxy group enhances the compound's lipophilicity, which is crucial for its ability to penetrate cellular membranes and interact with intracellular targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interactions : The compound can modulate enzyme activities through hydrogen bonding and electrostatic interactions. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency.
  • Receptor Binding : this compound may act as a ligand for various receptors, potentially affecting signal transduction pathways related to neurotransmission and hormonal regulation.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, substituted aryl benzylamines have been developed as selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which plays a significant role in testosterone biosynthesis. The inhibition of this enzyme could lead to reduced androgen levels in prostate cancer cells, making it a potential therapeutic target .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Research on fluorinated derivatives has shown that they can act as selective ligands for serotonin receptors (5-HT2C), which are implicated in mood regulation and various psychiatric disorders . this compound may exhibit similar receptor-binding characteristics, warranting further investigation into its neuropharmacological effects.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities and alter receptor signaling pathways. For instance, studies on related compounds have shown significant inhibition of 17β-HSD3 activity with IC50 values in the nanomolar range .
  • In Vivo Evaluations : Animal models have been utilized to assess the pharmacokinetics and biological effects of the compound. Initial findings suggest favorable absorption and distribution profiles, with significant brain uptake observed in imaging studies .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
EthylbenzylamineLacks fluoroethoxy groupLower lipophilicity
FluoroethoxybenzylamineLacks ethyl groupDifferent receptor interactions
BenzylamineSimplest structure; lacks both modificationsReduced versatility in biological applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing the 2-fluoroethoxy group into benzylamine derivatives?

  • Methodological Answer : The 2-fluoroethoxy group can be introduced via nucleophilic substitution or alkylation. For example, in the synthesis of structurally similar compounds, NaH in THF is used to activate the hydroxyl group of benzyl alcohols, followed by reaction with 2-fluoroethyl bromide (or tosylate) under reflux conditions . Optimization of solvent systems (e.g., THF, DMF) and base selection (e.g., NaH, K₂CO₃) is critical for yield improvement. Characterization of intermediates via ¹H/¹³C NMR (e.g., δ 4.73 ppm for fluorinated ethyl groups) ensures regioselectivity .

Q. How should researchers handle and store Ethyl[3-(2-fluoroethoxy)benzyl]amine to ensure stability?

  • Methodological Answer : The compound should be stored at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Stability studies on similar fluorinated amines indicate a shelf life of ≥5 years under these conditions. Safety protocols include using PPE (gloves, goggles) and avoiding inhalation/contact, as fluorinated amines may exhibit neurotoxic or irritant properties .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer :

  • HPLC/GC-MS : To confirm purity ≥98% (batch-specific certificates recommended) .
  • NMR Spectroscopy : Key signals include δ 4.7–4.9 ppm (fluorinated ethyl group) and δ 3.6–3.8 ppm (benzylamine protons) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 70.26%, H: 4.76% for related compounds) .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound under varying solvent systems?

  • Methodological Answer : Contradictions in yields often arise from solvent polarity and coordination effects. For example:

  • Polar aprotic solvents (DMF, THF) : Enhance nucleophilicity of the amine but may require longer reaction times.
  • Biphasic systems (CCl₄/MeCN/H₂O) : Improve phase separation in oxidation steps, as seen in RuCl₃/NaIO₄-mediated reactions (yield: 61–88%) .
  • Data-Driven Approach : Design a DoE (Design of Experiments) to test solvent/base combinations, monitoring yields via LC-MS .

Q. What mechanistic insights explain side-product formation during alkylation of 3-(2-fluoroethoxy)benzylamine intermediates?

  • Methodological Answer : Competing pathways include:

  • Over-alkylation : Due to excess alkylating agents (e.g., ethyl bromides). Mitigate by stepwise addition and stoichiometric control .
  • Hydrolysis of fluoroethoxy groups : Observed in aqueous conditions. Use anhydrous solvents and molecular sieves to suppress hydrolysis .
  • Characterization Tools : HRMS and ¹⁹F NMR can identify fluorinated byproducts (e.g., δ -120 to -140 ppm for CF₃ groups) .

Q. How can researchers resolve contradictions in pharmacological activity data for fluorinated benzylamine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Enantiomeric purity : Chiral HPLC (e.g., Chiralpak columns) separates enantiomers, as seen in studies on α1-adrenergic ligands .
  • Metabolite interference : Incubate the compound with liver microsomes and analyze via UPLC-QTOF to identify active/inactive metabolites .
  • Receptor binding assays : Use radiolabeled analogs (e.g., ¹⁸F derivatives) for precise quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl[3-(2-fluoroethoxy)benzyl]amine
Reactant of Route 2
Reactant of Route 2
Ethyl[3-(2-fluoroethoxy)benzyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.